![molecular formula C12H14O4 B1416196 2-Ethoxy-5-formylbenzyl acetate CAS No. 915923-52-3](/img/structure/B1416196.png)
2-Ethoxy-5-formylbenzyl acetate
Overview
Description
2-Ethoxy-5-formylbenzyl acetate is a chemical compound with the molecular formula C12H14O4 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-5-formylbenzyl acetate is represented by the linear formula C12H14O4 . The compound has a molecular weight of 222.24 g/mol .Chemical Reactions Analysis
Specific information on the chemical reactions involving 2-Ethoxy-5-formylbenzyl acetate is not available from the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-5-formylbenzyl acetate are not detailed in the search results .Scientific Research Applications
Organic Synthesis
2-Ethoxy-5-formylbenzyl acetate: is utilized in organic synthesis as a building block for complex molecules. Its formyl group is reactive and can undergo various organic reactions such as condensation to form schiff bases, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor in the synthesis of various drugs. It can be transformed into pharmacologically active molecules that may have applications in treating diseases. Its role in the development of novel therapeutic agents is being explored, with a focus on enhancing efficacy and reducing side effects .
Material Science
2-Ethoxy-5-formylbenzyl acetate: has potential applications in material science, particularly in the development of new polymers. Its incorporation into polymer chains can alter the physical properties of the material, such as flexibility, strength, and resistance to degradation .
Environmental Science
This compound could play a role in environmental science by acting as a standard or reference material in the analysis of environmental samples. Its stable structure allows for its use in calibration curves and quality control processes in environmental monitoring .
Analytical Chemistry
In analytical chemistry, 2-Ethoxy-5-formylbenzyl acetate can be used as an internal standard for quantitative analysis. Its unique spectral properties enable accurate and precise measurement of other substances in complex mixtures .
Biochemistry
The compound’s reactivity makes it a candidate for bioconjugation in biochemistry research. It can be used to label biomolecules, aiding in the study of biological processes and the development of diagnostic assays .
Industrial Uses
Industrially, 2-Ethoxy-5-formylbenzyl acetate may be used in the manufacture of fragrances and flavors due to its chemical stability and potential for diverse reactions. It can also serve as an intermediate in the synthesis of dyes and pigments .
Nanotechnology
Lastly, in the field of nanotechnology, this compound could be used to modify the surface properties of nanoparticles. This modification can improve the solubility, stability, and functionality of nanoparticles for various applications, including drug delivery and imaging .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-ethoxy-5-formylphenyl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-12-5-4-10(7-13)6-11(12)8-16-9(2)14/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSCOQZLSGLLFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651126 | |
Record name | (2-Ethoxy-5-formylphenyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-formylbenzyl acetate | |
CAS RN |
915923-52-3 | |
Record name | 3-[(Acetyloxy)methyl]-4-ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915923-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Ethoxy-5-formylphenyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.